molecular formula C10H15N B12904791 8a-Ethynyloctahydroindolizine CAS No. 35201-08-2

8a-Ethynyloctahydroindolizine

Cat. No.: B12904791
CAS No.: 35201-08-2
M. Wt: 149.23 g/mol
InChI Key: RERWQDMRYSNWEL-UHFFFAOYSA-N
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Description

8a-Ethynyloctahydroindolizine is a chemical compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . It belongs to the class of indolizidine alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes an ethynyl group attached to an octahydroindolizine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-Ethynyloctahydroindolizine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization, hydrogenation, and ethynylation steps sequentially.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield, while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions: 8a-Ethynyloctahydroindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to ethyl-substituted derivatives.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

8a-Ethynyloctahydroindolizine has several applications in scientific research:

Properties

35201-08-2

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

8a-ethynyl-2,3,5,6,7,8-hexahydro-1H-indolizine

InChI

InChI=1S/C10H15N/c1-2-10-6-3-4-8-11(10)9-5-7-10/h1H,3-9H2

InChI Key

RERWQDMRYSNWEL-UHFFFAOYSA-N

Canonical SMILES

C#CC12CCCCN1CCC2

Origin of Product

United States

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